3-(4-fluorophenyl)sulfonyl-N-(2-methoxy-4-nitrophenyl)propanamide
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Overview
Description
3-(4-fluorophenyl)sulfonyl-N-(2-methoxy-4-nitrophenyl)propanamide is an organic compound with the molecular formula C16H15FN2O6S.
Preparation Methods
The synthesis of 3-(4-fluorophenyl)sulfonyl-N-(2-methoxy-4-nitrophenyl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the fluorophenyl sulfonyl chloride: This is achieved by reacting 4-fluorobenzenesulfonyl chloride with an appropriate base.
Coupling with the amine: The sulfonyl chloride is then reacted with 2-methoxy-4-nitroaniline under basic conditions to form the desired sulfonamide.
Final coupling: The intermediate product is then coupled with a propanoic acid derivative to form the final compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
3-(4-fluorophenyl)sulfonyl-N-(2-methoxy-4-nitrophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-fluorophenyl)sulfonyl-N-(2-methoxy-4-nitrophenyl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)sulfonyl-N-(2-methoxy-4-nitrophenyl)propanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The fluorophenyl and nitrophenyl groups may also contribute to the compound’s biological activity by interacting with cellular receptors and enzymes. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar compounds to 3-(4-fluorophenyl)sulfonyl-N-(2-methoxy-4-nitrophenyl)propanamide include:
3-(4-chlorophenyl)sulfonyl-N-(2-methoxy-4-nitrophenyl)propanamide: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.
3-(4-bromophenyl)sulfonyl-N-(2-methoxy-4-nitrophenyl)propanamide:
3-(4-methylphenyl)sulfonyl-N-(2-methoxy-4-nitrophenyl)propanamide: The methyl group can influence the compound’s solubility and interaction with biological targets.
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-(2-methoxy-4-nitrophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O6S/c1-25-15-10-12(19(21)22)4-7-14(15)18-16(20)8-9-26(23,24)13-5-2-11(17)3-6-13/h2-7,10H,8-9H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNWWDWAHGNHFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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